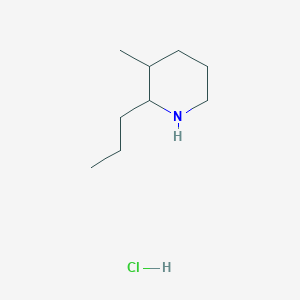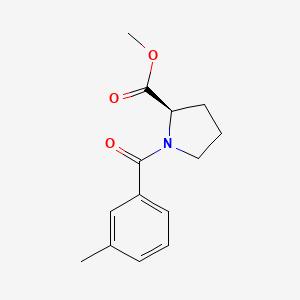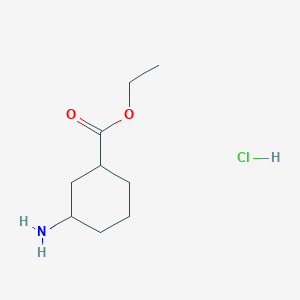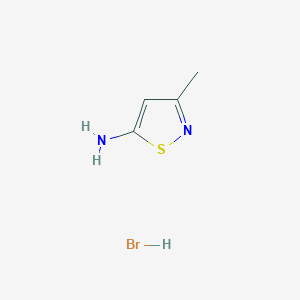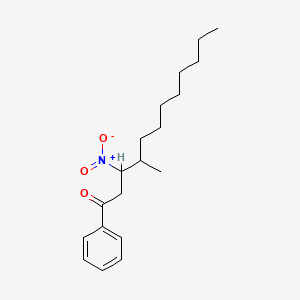
4-Methyl-3-nitro-1-phenyldodecan-1-one
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Chemical Structure and Molecular Interaction Studies
Research into compounds with nitro, methyl, and phenyl groups, similar to "4-Methyl-3-nitro-1-phenyldodecan-1-one," focuses on understanding their crystal structures and molecular interactions. For example, studies on methylated and nitro-substituted benzoates and pyrazoles examine how these molecules form hydrogen-bonded networks, which are critical for designing materials with specific crystal packing and properties (Portilla et al., 2007). These insights are pivotal for the development of new materials with tailored physical and chemical properties.
Pharmacological Properties
Nitro-substituted compounds exhibit a range of biological activities. For instance, research on nitrophenylethane derivatives demonstrates their vasorelaxant effects, mediated through the guanylate cyclase-cGMP pathway, indicating potential applications in treating cardiovascular diseases (Brito et al., 2013). This example underscores the importance of studying nitro-substituted compounds for therapeutic applications.
Material Science and Nanotechnology
Studies on molecular complexation and the design of noncentrosymmetric structures for nonlinear optics applications reveal the significance of nitro-substituted compounds in developing new materials for optical technologies. Compounds like those involving nitrobenzoates and pyridine oxides are explored for their second harmonic generation (SHG) capabilities, a key property for optical applications (Muthuraman et al., 2001). This research area highlights the potential use of nitro-substituted compounds in creating advanced materials for optical and electronic devices.
Environmental Applications
Research into the biodegradation and chemotaxis of nitro-substituted compounds by microorganisms, such as Ralstonia sp. SJ98, showcases the environmental relevance of these compounds. The ability of certain bacteria to utilize nitrophenol derivatives as carbon sources and degrade them into less harmful substances points to the potential of bioremediation strategies in mitigating environmental pollution caused by nitro-substituted compounds (Bhushan et al., 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-3-nitro-1-phenyldodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-9-12-16(2)18(20(22)23)15-19(21)17-13-10-8-11-14-17/h8,10-11,13-14,16,18H,3-7,9,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJGJJPZJRQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694822 | |
| Record name | 4-Methyl-3-nitro-1-phenyldodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitro-1-phenyldodecan-1-one | |
CAS RN |
50671-18-6 | |
| Record name | 4-Methyl-3-nitro-1-phenyldodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







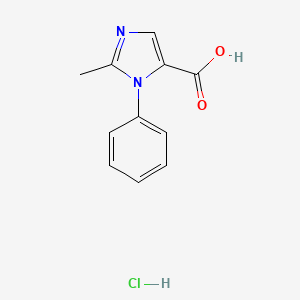
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
amine](/img/structure/B1423566.png)

